molecular formula C12H10ClNO2S B147648 Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate CAS No. 132089-36-2

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate

Cat. No. B147648
Key on ui cas rn: 132089-36-2
M. Wt: 267.73 g/mol
InChI Key: FHKIJGQXQOGHAL-UHFFFAOYSA-N
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Patent
US07041690B2

Procedure details

To a solution of ethyl 2-(2-chlorophenyl)-4-thiazolecarboxylate (1.34 g, 5.0 mmol), prepared as described above, in CH2Cl2 (20 mL) at −78° C. is added diisobutylaluminum hydride (10.5 mL of 1.0 M solution in toluene, 10.5 mmol) and the resulting reaction mixture is stirred at −78° C. for 1 hour after which time sodium fluoride (1.5 g) and water (0.5 mL) are added and the reaction mixture is allowed to warm to room temperature and filtered. The filtrate is concentrated to provide the crude reduction product which is purified by column chromatography (10% ethyl acetate in hexanes) to afford 138 mg of [2-(2-chlorophenyl)-1,3-thiazol-4-yl]carboxyaldehyde and 605 mg of [2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanol. The of [2-(2-chlorophenyl)-1,3-thiazol-4-yl]carboxyaldehyde portion is then used for subsequent steps while the [2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanol portion is converted to [2-(2-chlorophenyl)-1,3-thiazol-4-yl]carboxyaldehyde via standard oxidation conditions.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[S:9][CH:10]=[C:11]([C:13](OCC)=[O:14])[N:12]=1.[H-].C([Al+]CC(C)C)C(C)C.[F-].[Na+].O>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[S:9][CH:10]=[C:11]([CH2:13][OH:14])[N:12]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=1SC=C(N1)C(=O)OCC
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
[F-].[Na+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to provide the crude reduction product which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (10% ethyl acetate in hexanes)

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 138 mg
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C=1SC=C(N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 605 mg
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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